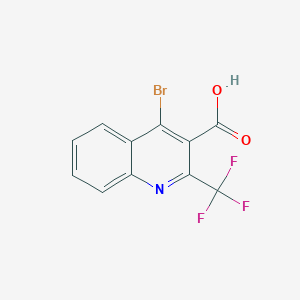

4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic Acid

Description

Properties

IUPAC Name |

4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5BrF3NO2/c12-8-5-3-1-2-4-6(5)16-9(11(13,14)15)7(8)10(17)18/h1-4H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMXGCAYXSYGXDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=N2)C(F)(F)F)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5BrF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70455967 | |

| Record name | 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70455967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

587886-11-1 | |

| Record name | 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70455967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its physicochemical characteristics, spectroscopic profile, synthesis protocols, and known biological activities, with a focus on its potential as an inhibitor of dihydroorotate dehydrogenase (DHODH).

Core Chemical Properties

This compound is a substituted quinoline derivative with the molecular formula C₁₁H₅BrF₃NO₂. Its chemical structure features a bromine atom at the C4 position, a trifluoromethyl group at the C2 position, and a carboxylic acid moiety at the C3 position of the quinoline ring system.

| Property | Value | Source |

| CAS Number | 587886-11-1 | [1][2] |

| Molecular Formula | C₁₁H₅BrF₃NO₂ | [1][2] |

| Molecular Weight | 320.06 g/mol | [1][2] |

| Storage Conditions | Inert atmosphere, 2-8°C | [1] |

| Purity | Typically ≥97% | [2] |

Further quantitative data such as melting point, boiling point, and solubility are not consistently reported across public sources and should be determined experimentally.

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. While full spectra are often proprietary, the expected characteristic signals are outlined below.

| Technique | Expected Peaks/Signals |

| ¹H NMR | Aromatic protons on the quinoline ring system. The exact chemical shifts and coupling constants would require experimental determination. |

| ¹³C NMR | Signals corresponding to the eleven carbon atoms in distinct chemical environments, including the carboxylic acid carbon, the trifluoromethyl-substituted carbon, and the aromatic carbons of the quinoline core. |

| IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹), C-Br, C-F, and C=N bonds, as well as aromatic C-H and C=C stretching vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Experimental Protocols: Synthesis

The synthesis of this compound and its analogs often employs the Pfitzinger reaction. This classical method involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a base.

General Pfitzinger Reaction Protocol:

-

Reaction Setup: A mixture of the appropriate isatin, a carbonyl compound (in this case, a compound that will provide the 2-(trifluoromethyl) and 3-carboxy functionalities), and a strong base (e.g., potassium hydroxide) is prepared in a suitable solvent, such as ethanol.

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours to drive the condensation and cyclization.

-

Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed. The residue is then dissolved in water.

-

Purification: The aqueous solution is extracted with an organic solvent (e.g., diethyl ether) to remove any unreacted starting materials and byproducts. The aqueous layer is then acidified (e.g., with acetic acid or dilute HCl) to precipitate the carboxylic acid product.

-

Isolation: The precipitated solid is collected by filtration, washed with cold water, and dried to yield the final product.

References

4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid molecular weight

An In-Depth Technical Guide to 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid

This technical guide provides a comprehensive overview of this compound, a halogenated quinoline derivative of interest to researchers and professionals in drug development and chemical synthesis. This document details its physicochemical properties, a representative synthetic protocol, and a visual workflow for its preparation.

Compound Properties

This compound is a complex organic molecule belonging to the quinoline class of compounds. Quinoline derivatives are known for a wide range of biological activities and are common scaffolds in medicinal chemistry. The presence of a bromine atom, a trifluoromethyl group, and a carboxylic acid moiety suggests its potential as a versatile intermediate for further chemical modifications or as a candidate for biological screening.

Physicochemical Data Summary

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Weight | 320.06 g/mol | [1][2] |

| Molecular Formula | C11H5BrF3NO2 | [1][2] |

| CAS Number | 587886-11-1 | [1][2][3][4] |

| Purity | Typically available at ≥97% | [1] |

| Storage Conditions | Sealed in a dry environment at room temperature. | [1] |

Synthesis Methodology: Pfitzinger Reaction

The synthesis of quinoline-3-carboxylic acid derivatives can be achieved through various methods, with the Pfitzinger reaction being a classical and effective approach.[5] This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a base. What follows is a representative experimental protocol for the synthesis of a quinoline-4-carboxylic acid, which can be adapted for the target molecule.

Experimental Protocol: Generalized Pfitzinger Condensation

Objective: To synthesize a quinoline-carboxylic acid core via the Pfitzinger reaction.

Materials:

-

Isatin or a substituted isatin derivative

-

A carbonyl compound with an α-methylene group (e.g., a ketone or β-ketoester)

-

Potassium hydroxide (KOH) or other suitable base

-

Ethanol (EtOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl) for acidification

-

Standard laboratory glassware for reflux and workup

-

Filtration apparatus

-

Recrystallization solvents

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the isatin derivative and the carbonyl compound in a mixture of ethanol and water.

-

Base Addition: Slowly add a solution of potassium hydroxide to the reaction mixture with stirring. The base catalyzes the condensation reaction.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 12-48 hours.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. The filtrate is then concentrated under reduced pressure to remove the ethanol.

-

Acidification: The aqueous residue is diluted with water and then acidified with hydrochloric acid. This step protonates the carboxylate to form the carboxylic acid, which will precipitate out of the solution.

-

Isolation and Purification: The crude product is collected by filtration, washed with water, and then dried. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Visualized Synthetic Workflow

The following diagram illustrates the key steps in the generalized Pfitzinger synthesis of quinoline-carboxylic acids.

Caption: A workflow diagram of the generalized Pfitzinger reaction for synthesizing quinoline-carboxylic acids.

This guide provides foundational information for researchers working with this compound. The provided synthetic protocol is a representative example, and specific reaction conditions may need to be optimized for this particular compound.

References

- 1. 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acie - CAS:587886-11-1 - Sunway Pharm Ltd [3wpharm.com]

- 2. 4-Bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid_Bidepharm试剂 [labgogo.com]

- 3. This compound | 587886-11-1 [chemicalbook.com]

- 4. 587886-11-1|this compound|BLD Pharm [bldpharm.com]

- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid (CAS 587886-11-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid, a halogenated quinoline derivative. Due to the limited publicly available data for this specific compound, this document combines known information with data from structurally similar compounds and established synthetic methodologies to offer a thorough resource for research and development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. It is important to note that some of these values are predicted due to the absence of experimentally verified data in the literature.

| Property | Value | Source(s) |

| CAS Number | 587886-11-1 | |

| Molecular Formula | C₁₁H₅BrF₃NO₂ | |

| Molecular Weight | 320.06 g/mol | |

| Appearance | White to off-white solid (Predicted) | |

| Boiling Point | 345.8 ± 42.0 °C (Predicted) | |

| Density | 1.788 ± 0.06 g/cm³ (Predicted) | |

| pKa | 1.07 ± 0.30 (Predicted) | |

| Storage Temperature | 2-8°C |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway: Gould-Jacobs Reaction

A potential synthetic route would involve the reaction of 2-amino-3-bromobenzotrifluoride with diethyl ethoxymethylenemalonate, followed by cyclization, hydrolysis, and subsequent bromination.

Caption: Proposed Gould-Jacobs synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a general representation of the Gould-Jacobs reaction and would require optimization for this specific synthesis.

Step 1: Condensation

-

In a round-bottom flask, combine 2-amino-3-bromobenzotrifluoride (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).

-

Heat the mixture at 100-130 °C for 1-2 hours. Monitor the reaction by TLC to confirm the formation of the anilidomethylenemalonate intermediate.

-

Remove the ethanol byproduct under reduced pressure. The crude intermediate can be used directly in the next step or purified by recrystallization.[2]

Step 2: Thermal Cyclization

-

Dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate) in a reaction flask equipped with a reflux condenser.

-

Heat the solution to a vigorous reflux (typically around 250 °C) for 30-60 minutes.

-

Cool the reaction mixture to room temperature, which should cause the 4-hydroxy-3-carboethoxyquinoline product to precipitate.

-

Add a non-polar solvent like cyclohexane or hexane to facilitate further precipitation.

-

Collect the solid by filtration, wash with the non-polar solvent, and dry.[2]

Step 3: Hydrolysis

-

Suspend the dried 4-hydroxy-3-carboethoxyquinoline in a 10% (w/v) aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the quinoline-3-carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry.[2]

Step 4: Bromination

-

The 4-hydroxy-2-(trifluoromethyl)quinoline-3-carboxylic acid is then subjected to bromination to yield the final product. This could potentially be achieved using a suitable brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent.

Biological Activity and Potential Applications

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of many biologically active compounds.[5] Derivatives of quinoline have demonstrated a wide range of pharmacological activities, including:

-

Anticancer Activity: Many quinoline derivatives have been investigated for their potential as anticancer agents, with some showing efficacy against various cancer cell lines.[6][7][8]

-

Antimicrobial Activity: The quinoline core is present in several antibacterial and antifungal agents.[9][10][11]

-

Neurodegenerative Diseases: Some quinoline derivatives have been studied as potential inhibitors of enzymes implicated in neurodegenerative diseases.[12]

Given the presence of the trifluoromethyl group, which can enhance metabolic stability and binding affinity, and the bromo substituent, this compound is a compound of interest for screening in these therapeutic areas.

Experimental Workflow for In Vitro Screening

Caption: A logical workflow for the in vitro biological evaluation.

Safety and Handling

Detailed safety data for this compound is not available. However, based on the safety data sheets of structurally similar compounds, the following hazards can be inferred.

GHS Hazard Statements (Inferred)

| Hazard Class | Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation |

Precautionary Statements (Inferred)

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Disclaimer: This guide is intended for informational purposes for qualified professionals. All laboratory work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment. The hypothetical protocols require optimization and should be performed with caution. Always consult the relevant safety data sheets for all chemicals used.

References

- 1. iipseries.org [iipseries.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and In Vitro Evaluation of Substituted Quinolines as Ne...: Ingenta Connect [ingentaconnect.com]

- 8. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and well-documented synthetic pathway for this compound. The synthesis is presented in a multi-step approach, commencing with the preparation of a key aniline intermediate, followed by the construction of the quinoline core via the Gould-Jacobs reaction, and culminating in the hydrolysis to the final carboxylic acid. This document details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Synthesis Pathway Overview

The synthesis of this compound can be achieved through a three-stage process:

-

Stage 1: Synthesis of the Key Intermediate, 4-bromo-2-(trifluoromethyl)aniline. This initial step involves the bromination of 3-(trifluoromethyl)aniline to introduce the bromine atom at the desired position.

-

Stage 2: Construction of the Quinoline Ring via the Gould-Jacobs Reaction. This stage is a two-step sequence:

-

Condensation: The synthesized 4-bromo-2-(trifluoromethyl)aniline is reacted with diethyl ethoxymethylenemalonate (EMME) to form an enamine intermediate.

-

Thermal Cyclization: The enamine intermediate is then heated at a high temperature to induce cyclization and form the quinoline ring system, yielding ethyl 4-hydroxy-7-bromo-2-(trifluoromethyl)quinoline-3-carboxylate.

-

-

Stage 3: Halogenation and Hydrolysis.

-

Bromination of the 4-hydroxyquinoline: The hydroxyl group at the 4-position is converted to a bromine atom.

-

Hydrolysis: The final step involves the hydrolysis of the ethyl ester to the desired this compound.

-

Detailed Experimental Protocols

Stage 1: Synthesis of 4-bromo-2-(trifluoromethyl)aniline

Method: Bromination of 3-(trifluoromethyl)aniline using N-Bromosuccinimide (NBS).[1][2]

Materials:

-

3-(trifluoromethyl)aniline

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

Procedure:

-

In a round-bottom flask, dissolve 3-(trifluoromethyl)aniline (1.0 equivalent) in N,N-dimethylformamide (DMF).

-

In a separate flask, prepare a solution of N-Bromosuccinimide (1.0 equivalent) in DMF.

-

Add the NBS solution dropwise to the aniline solution at room temperature with vigorous stirring.

-

Allow the reaction mixture to stir at room temperature for approximately 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer with brine solution twice.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-bromo-2-(trifluoromethyl)aniline as a brownish solid.[2]

Stage 2: Synthesis of Ethyl 4-hydroxy-7-bromo-2-(trifluoromethyl)quinoline-3-carboxylate (Gould-Jacobs Reaction)

Part A: Condensation with Diethyl Ethoxymethylenemalonate (EMME)

Materials:

-

4-bromo-2-(trifluoromethyl)aniline

-

Diethyl ethoxymethylenemalonate (EMME)

-

Ethanol (optional, for reflux method)

Equipment:

-

Reaction vial (for microwave synthesis) or round-bottom flask with reflux condenser

-

Magnetic stirrer

-

Microwave synthesizer or heating mantle

Procedure (Microwave-Assisted): [3][4]

-

In a microwave reaction vial, combine 4-bromo-2-(trifluoromethyl)aniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0 to 1.2 equivalents).

-

Seal the vial and heat the mixture in a microwave synthesizer at a high temperature (e.g., 150-250°C) for a specified time (e.g., 10-30 minutes).

-

Monitor the reaction for the formation of the enamine intermediate, diethyl 2-(((5-bromo-2-(trifluoromethyl)phenyl)amino)methylene)malonate.

Part B: Thermal Cyclization

Materials:

-

Diethyl 2-(((5-bromo-2-(trifluoromethyl)phenyl)amino)methylene)malonate (from Part A)

-

High-boiling point solvent (e.g., Dowtherm A, diphenyl ether)

Equipment:

-

High-temperature reaction vessel

-

Heating mantle with temperature controller

-

Condenser

Procedure:

-

The crude enamine intermediate from the previous step is dissolved in a high-boiling point solvent such as Dowtherm A.

-

The solution is heated to a high temperature, typically around 250°C, to induce thermal cyclization.

-

The reaction is maintained at this temperature for a period of 15-30 minutes.

-

After cooling, the reaction mixture is diluted with a suitable organic solvent (e.g., hexane) to precipitate the product.

-

The solid product, ethyl 4-hydroxy-7-bromo-2-(trifluoromethyl)quinoline-3-carboxylate, is collected by filtration and washed with a non-polar solvent.

Stage 3: Synthesis of this compound

Part A: Bromination of Ethyl 4-hydroxy-7-bromo-2-(trifluoromethyl)quinoline-3-carboxylate

A standard method for converting a 4-hydroxyquinoline to a 4-bromoquinoline involves treatment with a brominating agent such as phosphorus oxybromide (POBr₃) or a mixture of phosphorus tribromide (PBr₃) and phosphorus pentabromide (PBr₅).

Materials:

-

Ethyl 4-hydroxy-7-bromo-2-(trifluoromethyl)quinoline-3-carboxylate

-

Phosphorus oxybromide (POBr₃) or PBr₃/PBr₅

-

Inert solvent (e.g., acetonitrile, toluene)

Equipment:

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Stirrer

Procedure (General):

-

To a solution of ethyl 4-hydroxy-7-bromo-2-(trifluoromethyl)quinoline-3-carboxylate in an inert solvent, add the brominating agent (e.g., POBr₃).

-

Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the solution with a base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, concentrate, and purify the crude product (ethyl 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylate) by column chromatography.

Part B: Hydrolysis to this compound [5][6]

Materials:

-

Ethyl 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylate

-

Sodium hydroxide (NaOH)

-

Methanol or Ethanol

-

Water

-

Hydrochloric acid (HCl)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

Procedure:

-

Dissolve the ethyl 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylate in a mixture of methanol (or ethanol) and water.

-

Add an aqueous solution of sodium hydroxide (typically 10-20%).

-

Heat the mixture to reflux and stir for several hours until the hydrolysis is complete (monitored by TLC).

-

After cooling to room temperature, remove the alcohol under reduced pressure.

-

Acidify the remaining aqueous solution with hydrochloric acid to a pH of approximately 2.

-

The precipitated solid, this compound, is collected by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture or DMF).[7]

Quantitative Data Summary

The following tables summarize the typical yields and conditions for the key reaction steps. Note that the yields for the specific synthesis of the target molecule may vary and the data presented here is based on analogous reactions found in the literature.

Table 1: Synthesis of 4-bromo-2-(trifluoromethyl)aniline

| Starting Material | Brominating Agent | Solvent | Reaction Time | Temperature | Reported Yield (%) | Reference |

| 3-(trifluoromethyl)aniline | N-Bromosuccinimide (NBS) | DMF | 3 hours | Room Temp. | 90-92 | [1][2] |

Table 2: Gould-Jacobs Reaction - Condensation and Cyclization (Representative Data)

| Aniline Substrate | Condensation Conditions | Cyclization Conditions | Product | Reported Yield (%) | Reference |

| Aniline | EMME, Microwave, 250°C, 10 min | (in situ) | Ethyl 4-hydroxyquinoline-3-carboxylate | ~47 (of cyclized product) | [3] |

| Substituted Anilines | EMME, Reflux in Ethanol | Dowtherm, 250°C | Substituted Ethyl 4-hydroxyquinoline-3-carboxylate | 70-96 (for condensation) | [4] |

Table 3: Hydrolysis of Quinoline Esters (General Conditions)

| Ester Substrate | Base | Solvent | Temperature | Product | Reference |

| Substituted Ethyl Quinoline-3-carboxylate | NaOH | Methanol/Water | Reflux | Substituted Quinoline-3-carboxylic acid | [5][6] |

Mandatory Visualization

Caption: Synthesis pathway for this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. 4-Bromo-3-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]

- 3. ablelab.eu [ablelab.eu]

- 4. mdpi.com [mdpi.com]

- 5. data.epo.org [data.epo.org]

- 6. Ester to Acid - Common Conditions [commonorganicchemistry.com]

- 7. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis of 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the starting materials and a plausible synthetic route for the preparation of 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis is predicated on the well-established Pfitzinger reaction, a robust method for the construction of quinoline-4-carboxylic acids.

Core Synthesis Pathway: The Pfitzinger Reaction

The most direct and logical synthetic approach to this compound is through the Pfitzinger reaction. This condensation reaction involves the reaction of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a base. For the target molecule, the key starting materials are 5-bromoisatin and ethyl 4,4,4-trifluoroacetoacetate .

The reaction proceeds through the base-catalyzed ring-opening of 5-bromoisatin to form the corresponding isatinic acid. This intermediate then condenses with ethyl 4,4,4-trifluoroacetoacetate, followed by an intramolecular cyclization and dehydration to yield the desired quinoline core. Subsequent hydrolysis of the ester group under the reaction conditions affords the final carboxylic acid product.

Caption: General overview of the Pfitzinger reaction for the synthesis of the target molecule.

Starting Materials: Properties and Synthesis

A secure and well-characterized supply of starting materials is critical for the successful synthesis of the target compound.

5-Bromoisatin

| Property | Value |

| IUPAC Name | 5-Bromo-1H-indole-2,3-dione |

| CAS Number | 87-48-9 |

| Molecular Formula | C₈H₄BrNO₂ |

| Molecular Weight | 226.03 g/mol |

| Appearance | Orange to red crystalline powder |

| Melting Point | 251-253 °C |

Synthesis of 5-Bromoisatin: 5-Bromoisatin can be synthesized from isatin via electrophilic bromination.

Caption: Synthesis of 5-bromoisatin from isatin.

Ethyl 4,4,4-trifluoroacetoacetate

| Property | Value |

| IUPAC Name | Ethyl 4,4,4-trifluoro-3-oxobutanoate |

| CAS Number | 372-31-6 |

| Molecular Formula | C₆H₇F₃O₃ |

| Molecular Weight | 184.11 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 131-132 °C |

Synthesis of Ethyl 4,4,4-trifluoroacetoacetate: This starting material can be prepared via a Claisen condensation between ethyl trifluoroacetate and ethyl acetate using a strong base like sodium ethoxide.

Experimental Protocol: Pfitzinger Synthesis of this compound

The following is a generalized experimental protocol based on established Pfitzinger reaction methodologies.[1][2] Optimization of reaction conditions may be necessary to achieve higher yields.

Materials and Reagents:

-

5-Bromoisatin

-

Ethyl 4,4,4-trifluoroacetoacetate

-

Potassium Hydroxide (KOH)

-

Ethanol (absolute)

-

Water (deionized)

-

Hydrochloric Acid (HCl, concentrated)

-

Diethyl ether

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

Preparation of the Isatin Salt: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (3.0 eq.) in a mixture of absolute ethanol and water (e.g., 10:1 v/v). To this basic solution, add 5-bromoisatin (1.0 eq.). Stir the mixture at room temperature for approximately 1 hour. A color change from orange/red to a darker shade is typically observed as the potassium salt of the isatinic acid forms.

-

Condensation Reaction: To the stirred suspension of the isatin salt, add ethyl 4,4,4-trifluoroacetoacetate (1.1 - 1.5 eq.) dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux (approximately 78-80 °C for ethanol) and maintain this temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the remaining aqueous residue, add water to dissolve the potassium salt of the product. Wash the aqueous solution with diethyl ether (2 x volumes) to remove any unreacted ethyl 4,4,4-trifluoroacetoacetate and other non-polar impurities.

-

Acidification and Precipitation: Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid with stirring until the pH is approximately 2-3. The product will precipitate out of the solution as a solid.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts. Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid.

Quantitative Data (Predicted)

The following table summarizes the expected data for the final product. Note that experimental values may vary.

| Parameter | Predicted Value |

| Molecular Formula | C₁₁H₅BrF₃NO₂ |

| Molecular Weight | 320.06 g/mol |

| Appearance | Off-white to pale yellow solid |

| Yield | 60-80% (unoptimized) |

| ¹H NMR (DMSO-d₆) | δ 13.5-14.5 (s, 1H, COOH), 8.3-8.5 (m, 2H, Ar-H), 7.8-8.0 (m, 2H, Ar-H) |

| ¹³C NMR (DMSO-d₆) | δ 165-168 (COOH), 145-150 (C-N), 118-140 (Ar-C), 115-125 (q, CF₃) |

| Mass Spec (ESI-) | m/z 317.9, 319.9 [M-H]⁻ |

Logical Workflow of the Synthesis

Caption: Step-by-step workflow for the synthesis of this compound.

This in-depth guide provides a strong foundation for researchers and scientists to approach the synthesis of this compound. The outlined Pfitzinger reaction is a reliable and well-documented method for obtaining this valuable quinoline derivative. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

In-Depth Technical Guide: Spectral Analysis of 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid, a compound of interest in medicinal chemistry and drug development. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Chemical Structure and Properties

IUPAC Name: this compound Molecular Formula: C₁₁H₅BrF₃NO₂ Molecular Weight: 336.06 g/mol CAS Number: 587886-11-1

Spectroscopic Data

The following tables summarize the key spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~14.0 | br s | 1H | COOH |

| ~8.3-8.1 | m | 2H | Ar-H |

| ~7.9-7.7 | m | 2H | Ar-H |

Note: The chemical shifts are approximate and can vary slightly based on solvent and concentration.

Table 2: ¹³C NMR Spectral Data (101 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~165.0 | C=O (Carboxylic Acid) |

| ~148.0 | q, C-CF₃ |

| ~147.0 | C (Quaternary) |

| ~135.0 | CH (Aromatic) |

| ~132.0 | CH (Aromatic) |

| ~130.0 | C (Quaternary) |

| ~129.0 | CH (Aromatic) |

| ~128.0 | CH (Aromatic) |

| ~125.0 | C (Quaternary) |

| ~122.0 | q, CF₃ |

| ~120.0 | C-Br |

Note: The assignments are based on typical chemical shifts for similar structures. The 'q' denotes a quartet splitting pattern due to coupling with fluorine atoms.

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectral Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic Acid) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600, ~1470 | Medium-Strong | C=C stretch (Aromatic) |

| ~1300 | Medium | C-O stretch |

| ~1150 | Strong | C-F stretch (Trifluoromethyl) |

| ~850 | Medium | C-H bend (Aromatic) |

| ~750 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Electron Impact - EI)

| m/z | Relative Intensity (%) | Assignment |

| 335/337 | ~98 / 100 | [M]⁺ (Molecular Ion, showing bromine isotope pattern) |

| 318/320 | Moderate | [M-OH]⁺ |

| 290/292 | Moderate | [M-COOH]⁺ |

| 211 | Strong | [M-Br-COOH]⁺ |

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with approximately equal intensity.

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below.

NMR Spectroscopy

Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 16 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse program.

-

Spectral Width: 240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

A small amount of the solid sample (1-2 mg) is ground with approximately 200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

The mixture is then compressed in a pellet die under high pressure to form a thin, transparent pellet.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment is recorded and subtracted from the sample spectrum.

Mass Spectrometry

Instrumentation: A mass spectrometer equipped with an Electron Impact (EI) ionization source.

Sample Introduction: The sample is introduced via a direct insertion probe or, if sufficiently volatile, via gas chromatography.

EI-MS Parameters:

-

Ionization Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Range: m/z 50-500.

-

Scan Speed: 1-2 scans per second.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectral characterization of this compound.

Caption: Workflow for Synthesis and Spectral Analysis.

Conclusion

The spectral data presented in this guide provide a detailed fingerprint for the identification and characterization of this compound. The experimental protocols outlined offer standardized methods for obtaining reproducible and high-quality data, which is crucial for regulatory submissions and further research in drug discovery and development.

Navigating the Solubility of 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the solubility characteristics of 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing a robust framework for understanding and determining its solubility. This includes a review of the general solubility principles for quinoline derivatives, detailed experimental protocols for solubility assessment, and a summary of synthetic methodologies.

Predicting Solubility: General Principles and Analog Data

The solubility of a complex organic molecule like this compound is governed by a combination of factors including its molecular structure, the nature of the solvent, and the ambient temperature. The presence of a carboxylic acid group suggests that the solubility will be highly dependent on the solvent's polarity and its ability to engage in hydrogen bonding. The trifluoromethyl group, being strongly electron-withdrawing and lipophilic, along with the bromo substituent, will also significantly influence the overall solubility profile.

While specific data for the target compound is scarce, information on structurally related compounds can offer valuable insights. For instance, 5,7-dibromo-8-hydroxyquinoline is reported to be soluble in solvents like acetonitrile, acetone, and ethyl acetate[1]. This suggests that this compound is likely to exhibit solubility in polar aprotic and some polar protic solvents.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Likely Soluble | The carboxylic acid group can form hydrogen bonds with the hydroxyl group of the alcohol. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, Acetone | Likely Soluble | These solvents can act as hydrogen bond acceptors and have dipole moments that can solvate the polar regions of the molecule. |

| Non-Polar | Hexane, Toluene | Likely Poorly Soluble | The overall polarity of the molecule, dominated by the carboxylic acid and trifluoromethyl groups, is too high for effective solvation by non-polar solvents. |

| Chlorinated | Dichloromethane, Chloroform | Moderately Soluble | These solvents have some polar character and can interact with the aromatic and halogenated parts of the molecule. |

Experimental Determination of Solubility

To obtain precise solubility data, experimental determination is essential. The following is a general protocol for determining the solubility of a solid organic compound in an organic solvent.

Protocol: Equilibrium Solubility Determination by High-Performance Liquid Chromatography (HPLC)

This method involves preparing a saturated solution of the compound, followed by quantification of the dissolved solute using HPLC.

1. Materials and Reagents:

-

This compound (solid)

-

Selected organic solvents (HPLC grade)

-

Volumetric flasks

-

Syringe filters (0.45 µm)

-

HPLC system with UV detector

-

Analytical balance

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the desired organic solvent.

-

Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

-

Sample Preparation for HPLC Analysis:

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe.

-

Filter the solution through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a suitable solvent (usually the same solvent or the mobile phase) to a concentration within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of the compound with known concentrations.

-

Inject the standard solutions to generate a calibration curve.

-

Inject the diluted sample solution and determine its concentration from the calibration curve.

-

Calculate the original concentration in the saturated solution, which represents the solubility.

-

3. Data Presentation: The solubility should be reported in units such as grams per liter (g/L) or moles per liter (mol/L) at the specified temperature.

Synthesis of this compound

The synthesis of quinoline-4-carboxylic acids is often achieved through well-established named reactions such as the Pfitzinger reaction or the Doebner reaction.[2][3][4][5][6] The Pfitzinger reaction, which involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base, is a common and effective method.[2][3][5]

Visualizing the Synthesis: The Pfitzinger Reaction Workflow

The following diagram illustrates the general workflow for the synthesis of a quinoline-4-carboxylic acid derivative via the Pfitzinger reaction.

Caption: General workflow of the Pfitzinger reaction for the synthesis of quinoline-4-carboxylic acids.

Experimental Protocol: Pfitzinger Synthesis of a Quinoline-4-carboxylic Acid Derivative

The following is a generalized experimental protocol for the Pfitzinger reaction.[2][3][7]

1. Materials and Reagents:

-

Isatin

-

A carbonyl compound with an α-methylene group

-

Potassium hydroxide (KOH)

-

Ethanol

-

Hydrochloric acid (HCl) or Acetic acid (for acidification)

-

Diethyl ether (for extraction)

-

Water

2. Procedure:

-

In a round-bottom flask, dissolve potassium hydroxide in ethanol.

-

Add isatin to the basic ethanol solution and stir.

-

Add the carbonyl compound to the reaction mixture.

-

Heat the mixture to reflux for an appropriate time (e.g., 24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in water and wash with diethyl ether to remove any unreacted carbonyl compound.

-

Cool the aqueous layer in an ice bath and acidify with dilute HCl or acetic acid to precipitate the quinoline-4-carboxylic acid product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

This guide provides a foundational understanding and practical methodologies for researchers working with this compound. While specific solubility data remains elusive, the principles and protocols outlined here empower scientists to determine this critical parameter and to synthesize the compound of interest.

References

An In-depth Technical Guide on the Core Mechanism of Action of 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the putative mechanism of action of 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid, a compound belonging to the quinoline carboxylic acid class of molecules. Based on extensive structure-activity relationship (SAR) data from closely related analogues, the primary molecular target of this compound is strongly suggested to be human dihydroorotate dehydrogenase (hDHODH) . Inhibition of this key enzyme in the de novo pyrimidine biosynthesis pathway leads to the interruption of cellular proliferation, indicating potential therapeutic applications in oncology and autoimmune diseases. This document provides a comprehensive overview of the proposed mechanism, supporting data from analogous compounds, detailed experimental protocols for relevant assays, and visualizations of the pertinent biological pathways.

Introduction

This compound is a synthetic small molecule featuring a quinoline core, a structural motif prevalent in a wide array of biologically active compounds. While direct experimental data on this specific molecule is limited in the public domain, the chemical architecture, particularly the quinoline-4-carboxylic acid scaffold, is a well-established pharmacophore for the inhibition of human dihydroorotate dehydrogenase (hDHODH). This guide synthesizes the available evidence from analogous compounds to propose a detailed mechanism of action.

Proposed Primary Mechanism of Action: Inhibition of Human Dihydroorotate Dehydrogenase (hDHODH)

The central hypothesis for the mechanism of action of this compound is the inhibition of hDHODH. This enzyme catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines, a critical pathway for the production of DNA and RNA precursors.

The Role of hDHODH in Pyrimidine Biosynthesis

The de novo pyrimidine biosynthesis pathway is essential for the production of uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides. hDHODH, a flavin-dependent mitochondrial enzyme, facilitates the oxidation of dihydroorotate to orotate. Rapidly dividing cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines and are therefore particularly vulnerable to the inhibition of this pathway.

Uncharted Territory: The Biological Potential of 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid

A comprehensive review of existing literature reveals a significant gap in the biological evaluation of 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid. While this specific molecule remains largely uncharacterized, the broader family of quinoline carboxylic acid derivatives has demonstrated a wide spectrum of pharmacological activities, suggesting promising avenues for future investigation. This technical guide will explore the potential biological targets of this compound by examining the established activities of structurally related molecules and propose a strategic workflow for its biological characterization.

The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological functions.[1][2] The introduction of a bromine atom and a trifluoromethyl group to the quinoline-3-carboxylic acid core, as seen in the subject molecule, can significantly modulate its physicochemical properties and, consequently, its interaction with biological targets.[1][3]

Inferred Potential Biological Targets from Analogous Compounds

Based on the activities of structurally similar quinoline derivatives, several potential biological targets can be postulated for this compound. These include enzymes, receptors, and signaling pathways implicated in cancer, inflammation, and infectious diseases.

Dihydroorotate Dehydrogenase (DHODH)

A prominent target for quinoline-4-carboxylic acid derivatives is Dihydroorotate Dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[4][5] Inhibition of DHODH leads to pyrimidine depletion, arresting cell proliferation, which is a validated strategy in cancer and autoimmune disease therapy.[4] Although the subject molecule is a quinoline-3-carboxylic acid, the structural resemblance to known DHODH inhibitors warrants investigation into its potential interaction with this enzyme.

Topoisomerase I

Certain brominated quinoline derivatives have been shown to inhibit human topoisomerase I, a critical enzyme involved in DNA replication and repair.[1] By stabilizing the topoisomerase I-DNA covalent complex, these compounds can induce DNA strand breaks and trigger apoptosis in cancer cells. The presence of a bromine atom in this compound suggests that topoisomerase I could be a potential target.

Pro-inflammatory Pathways

Quinoline-3-carboxylic acids have been reported to possess anti-inflammatory properties.[6] These compounds may exert their effects by modulating key signaling pathways involved in inflammation, such as the NF-κB pathway or by inhibiting pro-inflammatory enzymes like cyclooxygenases (COX).

Bacterial and Fungal Targets

The quinoline core is a well-known pharmacophore in antimicrobial agents. For instance, some quinolone-3-carboxylic acids exhibit antibacterial activity by targeting bacterial type II topoisomerases (DNA gyrase and topoisomerase IV). While the structural features of this compound differ from classic fluoroquinolone antibiotics, the potential for antimicrobial activity should not be discounted. Furthermore, related pyrrolo[1,2-a]quinoline derivatives have shown inhibitory activity against Candida albicans, suggesting potential antifungal applications.[7]

Proposed Workflow for Biological Characterization

To elucidate the biological targets of this compound, a systematic screening approach is recommended. The following workflow outlines a logical progression from broad phenotypic screening to specific target identification.

Experimental Protocols

As no specific biological data is available for this compound, detailed experimental protocols cannot be provided. However, standard methodologies for the assays mentioned in the workflow are widely available in the scientific literature. For example, antiproliferative activity is typically assessed using assays such as the MTT or Sulforhodamine B (SRB) assay. Enzyme inhibition can be quantified using various biochemical assays, often involving spectrophotometric or fluorometric readouts.

Quantitative Data Summary

Currently, there is no quantitative biological data (e.g., IC50, EC50, Ki) available in the public domain for this compound. The table below is presented as a template for organizing future experimental findings.

| Potential Target Class | Example Target | Assay Type | Metric | Value | Reference |

| Anticancer | Topoisomerase I | DNA Relaxation Assay | IC50 | TBD | - |

| DHODH | Enzyme Inhibition Assay | IC50 | TBD | - | |

| Anti-inflammatory | COX-2 | Enzyme Inhibition Assay | IC50 | TBD | - |

| Antimicrobial | S. aureus | Minimum Inhibitory Concentration (MIC) | µg/mL | TBD | - |

Conclusion

While the biological landscape of this compound remains to be charted, the rich pharmacology of its chemical relatives provides a compelling rationale for its investigation. The proposed workflow offers a roadmap for uncovering its biological targets and mechanism of action. Future research into this and similar halogenated and trifluoromethylated quinoline-3-carboxylic acids could lead to the discovery of novel therapeutic agents with significant clinical potential.

Signaling Pathway Diagrams

Given the speculative nature of the targets, detailed signaling pathway diagrams are not appropriate at this stage. However, a generalized diagram illustrating a potential mechanism of action for an anticancer quinoline derivative is provided below.

References

- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. nbinno.com [nbinno.com]

- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates Analogues: Molecular Docking Studies and Conceptual DFT-Based Chemical Reactivity Descriptors and Pharmacokinetics Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Powerful Scaffold: An In-depth Technical Guide to the Discovery and History of Quinoline-3-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline ring system, a bicyclic aromatic heterocycle, has been a cornerstone in medicinal chemistry for over a century. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of numerous therapeutic agents. Among these, the quinoline-3-carboxylic acid scaffold holds a prominent position, forming the core of a major class of antibacterial agents and showing promise in various other therapeutic areas. This technical guide provides a comprehensive overview of the discovery and history of quinoline-3-carboxylic acids, detailing the key synthetic milestones, the pivotal discovery of their biological activity, and the evolution of our understanding of their mechanism of action.

Early Synthetic Foundations: The Birth of the Quinoline Ring

The story of quinoline-3-carboxylic acids begins with the foundational work on the synthesis of the parent quinoline ring system in the 19th century. Several named reactions, still in use today, laid the groundwork for the future development of this important class of compounds.

The Friedländer Synthesis (1882)

In 1882, German chemist Paul Friedländer reported a straightforward method for synthesizing quinolines. The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group, typically in the presence of an acid or base catalyst.[1][2][3] This reaction proved to be a versatile and practical approach for the construction of the quinoline core.

Detailed Experimental Protocol: A Representative Friedländer Synthesis

The following protocol describes a general procedure for the synthesis of a substituted quinoline derivative via the Friedländer reaction.

Materials:

-

2-Aminobenzaldehyde (1.0 eq)

-

Ethyl acetoacetate (1.1 eq)

-

Ethanol

-

Potassium hydroxide (catalytic amount)

Procedure:

-

Dissolve 2-aminobenzaldehyde and ethyl acetoacetate in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add a catalytic amount of potassium hydroxide to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the corresponding ethyl quinoline-3-carboxylate.

The Gould-Jacobs Reaction (1939)

Another significant contribution to quinoline synthesis was the Gould-Jacobs reaction, developed in 1939. This method provides a route to 4-hydroxyquinoline-3-carboxylic acid esters by reacting an aniline with an ethoxymethylenemalonate ester, followed by thermal cyclization.[4][5] This reaction was particularly important as it directly introduced the carboxylic acid functionality at the 3-position, a key feature of the quinolone antibiotics that would be discovered later.

Detailed Experimental Protocol: Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate via the Gould-Jacobs Reaction

This protocol outlines the synthesis of a key precursor to quinoline-3-carboxylic acids.

Materials:

-

Aniline (1.0 eq)

-

Diethyl ethoxymethylenemalonate (1.1 eq)

-

Diphenyl ether (solvent)

Procedure:

-

Condensation: In a round-bottom flask, combine aniline and diethyl ethoxymethylenemalonate. Heat the mixture at 100-130°C for 1-2 hours. The progress of the formation of the anilidomethylenemalonate intermediate can be monitored by TLC. Remove the ethanol byproduct under reduced pressure.

-

Cyclization: Add high-boiling inert solvent such as diphenyl ether to the intermediate. Heat the mixture to reflux (approximately 250°C) for 30 minutes to 1 hour to effect cyclization.

-

Isolation: Cool the reaction mixture. The product, ethyl 4-hydroxyquinoline-3-carboxylate, will often precipitate. Collect the solid by filtration and wash with a suitable solvent like ethanol or diethyl ether to remove the high-boiling solvent.[6]

-

Hydrolysis (Optional): The resulting ester can be saponified by heating with an aqueous solution of sodium hydroxide to yield the corresponding 4-hydroxyquinoline-3-carboxylic acid.

A Serendipitous Discovery: The Dawn of the Quinolone Antibiotics

For several decades after the development of these synthetic methods, quinoline-3-carboxylic acids remained a relatively niche area of chemical research. The turning point came in 1962 with a serendipitous discovery at the Sterling-Winthrop Research Institute.

While working on the synthesis of the antimalarial drug chloroquine, a quinoline derivative, scientists George Lesher and his colleagues isolated a byproduct with unexpected antibacterial activity.[7] This compound was nalidixic acid , the first synthetic quinolone antibiotic.[7] This discovery marked a paradigm shift, igniting intense interest in the therapeutic potential of quinoline-3-carboxylic acids. Nalidixic acid was introduced into clinical practice in 1967 and was primarily used for the treatment of urinary tract infections caused by Gram-negative bacteria.[8]

Following the discovery of nalidixic acid, research in this area expanded rapidly, leading to the development of other early quinolone antibiotics. Oxolinic acid , another potent quinolone, was developed in Japan in the 1970s.[9]

Key Milestones in the Discovery and History of Quinoline-3-Carboxylic Acids

| Date | Discovery/Milestone | Key Researcher(s) | Significance |

| 1882 | Development of the Friedländer synthesis. | Paul Friedländer | Provided a versatile method for synthesizing the quinoline core structure.[1] |

| 1939 | Development of the Gould-Jacobs reaction. | R. Gordon Gould and W. A. Jacobs | Enabled the direct synthesis of 4-hydroxyquinoline-3-carboxylic acid esters, key precursors to quinolone antibiotics.[4] |

| 1962 | Discovery of nalidixic acid. | George Lesher and coworkers | The first synthetic quinolone antibiotic, discovered as a byproduct of chloroquine synthesis, marking the beginning of the era of quinolone antibacterial agents.[7] |

| 1967 | Clinical introduction of nalidixic acid. | Provided a new therapeutic option for urinary tract infections caused by Gram-negative bacteria.[8] | |

| 1970s | Development of oxolinic acid. | An early and potent quinolone antibiotic developed following the discovery of nalidixic acid.[9] |

Mechanism of Action: Unraveling the Molecular Target

The discovery of the antibacterial activity of quinoline-3-carboxylic acids spurred research into their mechanism of action. It was soon discovered that these compounds target essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV .[8]

These enzymes are responsible for managing the topological state of bacterial DNA, a process crucial for replication, transcription, and repair. Quinolones bind to the enzyme-DNA complex, trapping it in a state where the DNA is cleaved. This leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death. The selectivity of these drugs for bacterial topoisomerases over their mammalian counterparts is a key factor in their therapeutic utility.

Caption: Mechanism of action of quinolone-3-carboxylic acid antibiotics.

Quantitative Data on Early Quinolone Antibiotics

The discovery of nalidixic acid prompted extensive in vitro testing to characterize its antibacterial spectrum. The minimum inhibitory concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is a key measure of its potency.

| Bacterium | Nalidixic Acid MIC (µg/mL) |

| Escherichia coli | 4 - 128 |

| Klebsiella pneumoniae | 4 - >256 |

| Proteus mirabilis | 4 - 64 |

| Salmonella spp. | 2 - 32 |

| Shigella spp. | 1 - 16 |

Note: MIC values can vary depending on the specific strain and testing methodology. The emergence of resistance to nalidixic acid was observed relatively quickly, which drove the search for more potent and broader-spectrum quinolones.[9]

Logical Progression of Discovery and Development

The history of quinoline-3-carboxylic acids illustrates a logical progression from fundamental synthetic chemistry to the discovery of profound biological activity and subsequent therapeutic application.

Caption: Historical development of quinoline-3-carboxylic acids.

Conclusion

The journey of quinoline-3-carboxylic acids from their synthetic origins in the 19th century to their establishment as a vital class of antibacterial agents is a testament to the interplay of chemical synthesis, serendipitous discovery, and rational drug design. The foundational work of chemists like Friedländer and Gould provided the tools to construct the quinoline scaffold, while the astute observation of Lesher and his team unveiled its therapeutic potential. The subsequent elucidation of their mechanism of action has paved the way for the development of newer, more potent fluoroquinolones that continue to be indispensable in the fight against bacterial infections. The rich history of quinoline-3-carboxylic acids serves as a compelling case study in drug discovery and continues to inspire the development of novel therapeutics based on this privileged scaffold.

References

- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Friedlaender Synthesis [organic-chemistry.org]

- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 9. Subinhibitory concentrations of nalidixic acid alter bacterial physiology and induce anthropogenic resistance in a commensal strain of Escherichia coli in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Bromo-2-(Trifluoromethyl)quinoline-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline-3-carboxylic acids are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The incorporation of a trifluoromethyl group and a bromine atom into the quinoline scaffold can significantly modulate the biological properties of the parent molecule, making 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid a compound of interest for drug discovery and development. While the Pfitzinger reaction is a well-established method for the synthesis of quinoline-4-carboxylic acids, the specific substitution pattern of the target molecule, particularly the carboxylic acid at the 3-position and the bromine at the 4-position, necessitates an alternative synthetic strategy.[1][2] The Friedländer annulation offers a more direct and versatile approach to constructing the desired 2,3,4-substituted quinoline core.[1][3][4]

This document provides detailed application notes and protocols for a proposed two-step synthesis of this compound. The synthesis involves an initial Friedländer annulation to construct the 2-(trifluoromethyl)quinoline-3-carboxylic acid backbone, followed by a regioselective bromination at the 4-position.

Synthetic Strategy

The proposed synthesis commences with the Friedländer condensation of 2-aminobenzophenone with ethyl 4,4,4-trifluoroacetoacetate. This reaction, typically catalyzed by an acid, yields ethyl 4-hydroxy-2-(trifluoromethyl)quinoline-3-carboxylate. Subsequent hydrolysis of the ester and bromination of the quinoline ring at the activated 4-position will lead to the final product.

Experimental Protocols

Step 1: Synthesis of 2-(Trifluoromethyl)-4-hydroxyquinoline-3-carboxylic Acid via Friedländer Annulation

The Friedländer synthesis provides an efficient route to substituted quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[3][4]

Materials:

-

2-Aminobenzophenone

-

Ethyl 4,4,4-trifluoroacetoacetate

-

Polyphosphoric acid (PPA)

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Deionized water

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

In a round-bottom flask, a mixture of 2-aminobenzophenone (1 equivalent) and ethyl 4,4,4-trifluoroacetoacetate (1.1 equivalents) is prepared.

-

Polyphosphoric acid (PPA) is added as a catalyst and solvent. The amount should be sufficient to ensure good stirring of the reaction mixture.

-

The mixture is heated to 120-140°C with constant stirring for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and then carefully poured into a beaker containing crushed ice.

-

The acidic solution is neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

The precipitated solid, ethyl 4-hydroxy-2-(trifluoromethyl)quinoline-3-carboxylate, is collected by vacuum filtration, washed with cold water, and dried.

-

For hydrolysis, the crude ester is suspended in a 10% aqueous solution of sodium hydroxide and refluxed for 2-3 hours.

-

After cooling, the solution is filtered to remove any insoluble impurities.

-

The filtrate is acidified with concentrated hydrochloric acid to a pH of approximately 2-3, leading to the precipitation of 2-(trifluoromethyl)-4-hydroxyquinoline-3-carboxylic acid.

-

The product is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Bromination of 2-(Trifluoromethyl)-4-hydroxyquinoline-3-carboxylic Acid

The second step involves the electrophilic bromination of the synthesized quinoline derivative. The hydroxyl group at the 4-position activates the ring, directing the bromination to this position.

Materials:

-

2-(Trifluoromethyl)-4-hydroxyquinoline-3-carboxylic acid

-

N-Bromosuccinimide (NBS)

-

Acetic acid

-

Standard laboratory glassware

Procedure:

-

2-(Trifluoromethyl)-4-hydroxyquinoline-3-carboxylic acid (1 equivalent) is dissolved in glacial acetic acid in a round-bottom flask.

-

N-Bromosuccinimide (NBS) (1.1 equivalents) is added portion-wise to the solution with stirring at room temperature.

-

The reaction mixture is stirred at room temperature for 12-24 hours. The reaction progress is monitored by TLC.

-

After the reaction is complete, the mixture is poured into ice-water.

-

The precipitated solid, this compound, is collected by vacuum filtration.

-

The crude product is washed with cold water and then recrystallized from a suitable solvent (e.g., ethanol/water mixture) to afford the pure product.

Data Presentation

Table 1: Summary of Reaction Conditions and Expected Yields

| Step | Reaction | Key Reagents | Catalyst | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

| 1 | Friedländer Annulation & Hydrolysis | 2-Aminobenzophenone, Ethyl 4,4,4-trifluoroacetoacetate, NaOH | PPA | PPA, Water | 120-140 | 6-9 | 60-75 |

| 2 | Bromination | 2-(Trifluoromethyl)-4-hydroxyquinoline-3-carboxylic acid, NBS | - | Acetic Acid | Room Temp. | 12-24 | 70-85 |

Table 2: Physicochemical Properties of the Target Compound

| Property | Value |

| Molecular Formula | C₁₁H₅BrF₃NO₂ |

| Molecular Weight | 320.06 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | To be determined experimentally |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol |

Visualizations

Caption: Synthetic workflow for this compound.

Caption: Simplified mechanism of the Friedländer annulation step.

Conclusion

The described two-step synthetic protocol provides a viable and efficient pathway for the synthesis of this compound. The use of the Friedländer annulation allows for the direct construction of the key quinoline-3-carboxylic acid scaffold, which is not readily accessible via the Pfitzinger reaction. The subsequent regioselective bromination furnishes the desired target molecule. This application note serves as a comprehensive guide for researchers in medicinal chemistry and drug development to synthesize this and structurally related quinoline derivatives for further investigation.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This powerful palladium-catalyzed reaction is widely employed in the pharmaceutical industry for the construction of complex molecular architectures, particularly for the synthesis of biaryl and heteroaryl compounds.[2] The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The functionalization of the quinoline core, therefore, is of significant interest in drug discovery.

This document provides detailed application notes and a generalized experimental protocol for the Suzuki-Miyaura coupling of 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid with various boronic acids. The presence of the electron-withdrawing trifluoromethyl group, the bromine at a position susceptible to coupling, and a carboxylic acid functionality presents a unique chemical challenge. The protocols and data presented herein are designed to guide researchers in successfully navigating the synthesis of novel 4-aryl-2-(trifluoromethyl)quinoline-3-carboxylic acid derivatives.

Data Presentation

Successful Suzuki-Miyaura coupling is highly dependent on the selection of the catalyst, ligand, base, and solvent system. The following table summarizes typical reaction conditions that have been successfully employed for the Suzuki-Miyaura coupling of related bromoquinoline systems. These conditions can serve as a starting point for the optimization of the reaction with this compound.

| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/Ethanol/Water | 80 | 12 | 85 |

| 2 | Pd(dppf)Cl₂ (5) | - | Cs₂CO₃ (2) | Dioxane/Water | 100 | 16 | 90 |

| 3 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | Toluene/Water | 110 | 8 | 92 |

| 4 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2.5) | DMF/Water | 90 | 18 | 88 |

Experimental Protocols

This section provides a generalized protocol for the Suzuki-Miyaura coupling of this compound. It is crucial to note that optimization of the reaction conditions may be necessary for specific boronic acid coupling partners.

Materials

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃)

-

Ligand (if required, e.g., XPhos, SPhos)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (at least 3 equivalents to neutralize the carboxylic acid and facilitate the catalytic cycle)

-

Anhydrous and degassed solvent (e.g., Dioxane, Toluene, DMF)

-

Water (degassed)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (Schlenk flask or sealed tube)

-

Magnetic stirrer and heating plate/oil bath

Procedure

-

Reaction Setup: To a Schlenk flask or a sealable reaction tube, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and the base (e.g., K₃PO₄, 3.0 eq.).

-

Inert Atmosphere: Seal the flask with a septum or cap and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe. The final concentration of the limiting reagent is typically in the range of 0.1-0.2 M.

-

Reaction: Place the reaction vessel in a preheated oil bath or on a heating block and stir the mixture vigorously at the desired temperature (typically 80-110 °C).

-

Monitoring: Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If a biphasic solvent system was used, separate the layers. If a single solvent was used, dilute the mixture with an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Carefully acidify the aqueous layer with 1M HCl to precipitate the product, which can then be extracted with an organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 4-aryl-2-(trifluoromethyl)quinoline-3-carboxylic acid.